JH295

Nek2 Irreversible inhibition Biochemical assay

JH295 is a chemically validated, irreversible Nek2 inhibitor that alkylates Cys22 for sustained, wash-resistant target engagement. Unlike reversible analogs (e.g., MBM-17) or oxindole derivatives, it potently inhibits cellular Nek2 (IC₅₀ ~1.3 μM) without affecting Cdk1, Aurora B, or Plk1. This unique covalent mechanism and selectivity fingerprint make JH295 the definitive tool for precisely dissecting Nek2-specific biology in spindle assembly or centrosome separation assays.

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
Cat. No. B612192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH295
SynonymsJH295;  JH 295;  JH-295
Molecular FormulaC18H16N4O2
Molecular Weight320.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9-
InChIKeyORKOHXAJFGRZCL-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JH295 (N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide) for Nek2 Kinase Research: Core Identity and Procurement Baseline


N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide (CAS 1311143-71-1, molecular weight 320.35 g/mol, purity typically ≥98% by HPLC), also designated JH295, is a synthetic small molecule characterized by an oxindole-imidazole scaffold bearing a propynamide electrophilic warhead [1]. This compound functions as a potent, irreversible, and cysteine-targeted inhibitor of the human centrosomal kinase Nek2 (NIMA-related kinase 2) [2]. Its biochemical activity (IC50 = 770 nM) is mediated through covalent alkylation of the noncatalytic Cys22 residue located within the glycine-rich loop of Nek2, a feature that underpins its distinct selectivity profile relative to other mitotic kinases [1].

Why N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide (JH295) Cannot Be Replaced by Generic Nek2 Inhibitors


Generic substitution among Nek2-targeting compounds is scientifically invalid due to profound differences in binding mechanism (irreversible covalent versus reversible ATP-competitive), selectivity fingerprint, and cellular functional outcome. JH295 achieves target engagement through irreversible alkylation of Cys22, a noncatalytic residue, which is not exploited by reversible Nek2 inhibitors (e.g., imidazo[1,2-a]pyridine derivatives such as MBM-17 or MBM-55) [1][2]. This distinct covalent mechanism confers a wash-resistant, sustained inhibition profile in cellular assays that reversible inhibitors cannot replicate. Furthermore, within the same oxindole-propynamide chemotype, minor structural alterations to the warhead (e.g., chloroacetamide versus propynamide) or the oxindole C5 substituent dramatically alter both Nek2 inhibitory potency and selectivity against Cdk1, a critical off-target mitotic kinase [1]. Consequently, procurement decisions predicated solely on nominal Nek2 inhibition potency without considering these mechanistic and selectivity dimensions will likely yield compounds with divergent and potentially confounding cellular phenotypes.

JH295 Nek2 Inhibitor: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Biochemical Nek2 Inhibitory Potency (IC50) of JH295 vs. Close Structural Analogs

In a standardized biochemical kinase activity assay, JH295 (oxindole propynamide 16) demonstrated an IC50 of 770 nM against purified Nek2, establishing baseline potency for this irreversible, cysteine-targeted scaffold. This value represents a 3.5-fold reduction in potency compared to its direct precursor, oxindole 14 (IC50 = 220 nM), which contains the identical oxindole-imidazole core but lacks the C5 propynamide warhead extension [1]. The retention of high nanomolar potency despite the critical warhead modification underscores the optimized balance between covalent targeting efficiency and scaffold binding affinity achieved with JH295.

Nek2 Irreversible inhibition Biochemical assay

Cellular Nek2 Inhibition Potency (Cellular IC50) of JH295 vs. Chloroacetamide Analog

In cellular target engagement studies using RPMI7951 cells, JH295 (propynamide 16) inhibited wild-type Nek2 with an IC50 of approximately 1.3 μM after 45 minutes of treatment, demonstrating effective cell permeability and on-target covalent modification [1]. In stark contrast, the chloroacetamide analog oxindole 8 exhibited no detectable inhibition of cellular Nek2 at concentrations up to 20 μM, despite retaining modest biochemical activity [1]. This profound cellular potency differential highlights the critical functional advantage conferred by the propynamide electrophile relative to the chloroacetamide warhead within this oxindole scaffold.

Cellular activity Nek2 Irreversible inhibition

Selectivity Profile of JH295 vs. Cdk1 Compared to Chloroacetamide Analog

JH295 (propynamide 16) exhibits 5-fold selectivity for Nek2 (IC50 = 770 nM) over Cdk1 (IC50 > 20 μM) in biochemical assays, and importantly, does not inhibit Cdk1 at concentrations that fully inactivate cellular Nek2 [1]. This contrasts sharply with the chloroacetamide analog oxindole 8, which displayed significant biochemical inhibition of Cdk1, with Nek2/Cdk1 selectivity ratio of only approximately 4.5-fold (Nek2 IC50 = 4.4 μM; Cdk1 IC50 = 20 μM) [1]. The transition from chloroacetamide to propynamide thus not only enhanced Nek2 potency but also markedly improved the functional selectivity window, eliminating confounding Cdk1 inhibition in cellular contexts.

Kinase selectivity Nek2 Cdk1

Selectivity of JH295 Against Mitotic Kinases Aurora B and Plk1

JH295 demonstrates functional selectivity against other critical mitotic regulators. In cellular assays, treatment with JH295 did not inhibit Aurora B or Plk1 kinase activities, as evidenced by unaffected phosphorylation of their respective downstream substrates [1]. Furthermore, JH295 treatment did not perturb bipolar spindle assembly or the spindle assembly checkpoint, key mitotic processes governed by Plk1 and Aurora B, at concentrations sufficient to fully inhibit cellular Nek2 [1].

Mitotic kinases Aurora B Plk1 Selectivity

Covalent Binding Mechanism: Irreversible Cys22 Alkylation by JH295 vs. Reversible Inhibitors

JH295 irreversibly inhibits Nek2 through covalent alkylation of the noncatalytic Cys22 residue located in the glycine-rich loop, as confirmed by mass spectrometry and site-directed mutagenesis [1]. This mechanism contrasts with reversible ATP-competitive Nek2 inhibitors such as MBM-17 (IC50 = 3 nM) and MBM-55 (IC50 = 1 nM), which exhibit markedly higher biochemical potency but lack sustained, wash-resistant target engagement [2]. The C22V Nek2 mutant is completely resistant to JH295 inhibition, confirming the strict dependence on this specific cysteine residue [1].

Covalent inhibitor Cys22 Irreversible binding Nek2

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide (JH295): Validated Research and Industrial Application Scenarios


Selective Inactivation of Cellular Nek2 Without Off-Target Mitotic Kinase Disruption

For investigators requiring selective pharmacological inactivation of Nek2 in intact cells without concurrent inhibition of Cdk1, Aurora B, or Plk1, JH295 is the chemically validated tool compound of choice. As established in Section 3, JH295 inhibits cellular Nek2 with an IC50 of ~1.3 μM while demonstrating no detectable activity against Cdk1 (>20 μM), Aurora B, or Plk1 [1]. This selectivity profile is not achievable with chloroacetamide-based oxindole analogs (which inhibit Cdk1) or with broader-spectrum mitotic kinase inhibitors. Researchers studying Nek2-specific roles in centrosome separation, spindle assembly, or the spindle assembly checkpoint can confidently attribute observed phenotypes to Nek2 inhibition when using JH295 at appropriate concentrations.

Wash-Resistant Covalent Target Engagement for Nek2 Functional Studies

Experimental protocols requiring sustained Nek2 inhibition following compound washout—such as pulse-chase experiments to determine the kinetics of Nek2-dependent processes, or assays where prolonged compound exposure is impractical—benefit uniquely from the irreversible covalent mechanism of JH295 [1]. Unlike reversible Nek2 inhibitors (e.g., MBM-17, MBM-55) whose activity diminishes upon washout, JH295 forms a stable covalent adduct with Cys22, resulting in persistent kinase inactivation [1][2]. This property is particularly valuable for in vitro reconstitution assays, live-cell imaging studies requiring compound removal, and experiments designed to differentiate between catalytic and scaffolding functions of Nek2.

Chemical Probe for Cys22-Dependent Nek2 Function Validation

JH295 serves as a precise chemical probe for validating the functional role of the Cys22 residue in Nek2 biology. The compound exhibits no inhibitory activity against the C22V Nek2 mutant, providing a clean negative control for specificity studies [1]. Researchers can employ JH295 in combination with C22V Nek2-expressing cell lines to distinguish on-target Nek2 inhibition effects from potential off-target activities. This genetic-pharmacological complementarity is essential for rigorous target validation in chemical biology and drug discovery programs focused on Nek2-driven pathologies, including certain cancers where Nek2 overexpression correlates with poor prognosis [1].

Benchmarking Novel Nek2 Inhibitors Against an Irreversible Covalent Standard

For medicinal chemistry and drug discovery programs developing next-generation Nek2 inhibitors, JH295 provides an essential benchmark for irreversible, cysteine-targeted pharmacology [1]. Its well-characterized biochemical potency (IC50 = 770 nM), cellular activity (~1.3 μM), covalent mechanism (Cys22 alkylation), and defined selectivity fingerprint (no inhibition of Cdk1, Aurora B, Plk1) establish a reference point against which novel irreversible Nek2 inhibitors can be quantitatively compared. Procurement of JH295 enables head-to-head assessment of new chemical entities across multiple parameters: wash-resistant target engagement, selectivity window relative to Cdk1, and cellular Nek2 inactivation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH295

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.